molecular formula C17H14Cl2F2N2O3 B1684550 Roflumilast CAS No. 162401-32-3

Roflumilast

Cat. No.: B1684550
CAS No.: 162401-32-3
M. Wt: 403.2 g/mol
InChI Key: MNDBXUUTURYVHR-UHFFFAOYSA-N
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Scientific Research Applications

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor that reduces the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), exerting anti-inflammatory effects . While originally developed to treat asthma, it has found clinical benefits for chronic obstructive pulmonary disease (COPD) . this compound has also been investigated for the treatment of atopic dermatitis and other conditions .

This compound Applications in COPD

This compound has been shown to reduce moderate-to-severe exacerbations and improve lung function in patients with COPD . Clinical studies have demonstrated that this compound improves lung function and reduces the risk of exacerbation . In patients with severe COPD, this compound reduces exacerbations and hospital admissions .

Efficacy and Safety in COPD

This compound decreases exacerbation and hospitalization rates in patients with severe COPD . AEs (adverse events) are common and frequently lead to discontinuation . Side effects are mainly gastrointestinal, with some patients discontinuing this compound therapy due to AEs . Meta-analyses have indicated that AE rates are approximately 10% higher in this compound users compared to placebo .

In a study on the effect of one-year treatment with this compound in severe chronic COPD, this compound produced a modest but significant improvement in lung function without changing the exacerbation rate .

This compound and Bronchiectasis

Research indicates a potential benefit of this compound in reducing the hazard ratio (HR) of moderate-to-severe exacerbation when COPD and bronchiectasis overlap .

This compound Applications in Asthma

This compound has been investigated in asthma and has been shown to reduce COPD exacerbation . this compound may play a role in treating inadequately controlled asthma with frequent exacerbation and needs further clinical evaluation . A crossover study of this compound and montelukast versus montelukast alone in moderate-to-severe asthma showed clinically meaningful changes in FEV1 and patient-reported outcomes in the this compound arm versus placebo .

This compound in Atopic Dermatitis

This compound cream 0.15% has shown promise in improving mild to moderate atopic dermatitis (AD) . Clinical trials have demonstrated that once-daily, nonsteroidal this compound cream improved AD, with significant improvements observed in vIGA-AD success by week 1 in one trial and week 2 in another trial .

Other Potential Applications

This compound is under investigation as a topical cream formulation for plaque psoriasis .

Safety and Tolerability

Biological Activity

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and atopic dermatitis. This article delves into its biological activity, focusing on its mechanism of action, efficacy in clinical trials, and relevant case studies.

This compound exhibits potent inhibition of the PDE4 enzyme, which plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to reduced inflammation and improved airway function. The selectivity of this compound for PDE4 over other phosphodiesterase isoenzymes is significant:

PDE Isoenzyme IC50 (µmol·L⁻¹)
PDE1>10
PDE2>10
PDE3>10
PDE4 0.0008
PDE58

The above table illustrates that this compound is over 100-fold more potent against PDE4 compared to cilomilast, another PDE4 inhibitor, making it a superior choice for therapeutic applications .

COPD Treatment

In clinical studies, this compound has shown significant efficacy in reducing exacerbations in patients with severe COPD. A randomized controlled trial demonstrated that patients receiving this compound had fewer exacerbations compared to those on placebo. Specifically, the study reported a reduction in exacerbation rates by approximately 17% over a one-year period .

Atopic Dermatitis

This compound cream (0.15%) has also been evaluated for its effectiveness in treating atopic dermatitis. In two randomized trials (INTEGUMENT-1 and INTEGUMENT-2), patients treated with this compound showed significantly higher rates of success in achieving clear or almost clear skin compared to those receiving vehicle cream:

Trial This compound Success Rate Vehicle Success Rate P-value
INTEGUMENT-132.0%15.2%< .001
INTEGUMENT-228.9%12.0%< .001

These findings indicate that this compound is effective in improving skin conditions associated with atopic dermatitis .

Neutrophilic Inflammation

In pre-clinical studies involving animal models, this compound has been shown to reduce neutrophilic inflammation and mucus hypersecretion, common features of COPD. For example, a study demonstrated that this compound significantly decreased the accumulation of neutrophils in bronchoalveolar lavage fluid following exposure to inflammatory stimuli .

MUC5AC Expression

MUC5AC is a mucin gene whose expression is often increased in COPD patients. Research conducted by Mata et al. revealed that this compound effectively suppressed MUC5AC mRNA and protein expression in human airway epithelial cells stimulated with epidermal growth factor (EGF). The potency order was as follows: this compound > rolipram > cilomilast, indicating its superior efficacy in modulating mucus production .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of roflumilast in COPD, and how is its PDE4 inhibition assessed in preclinical models?

this compound inhibits phosphodiesterase-4 (PDE4), increasing intracellular cAMP levels, which suppresses proinflammatory cytokine release and neutrophil activation. Preclinical models often use in vitro assays measuring PDE4 enzyme inhibition (IC50 values) and in vivo models (e.g., LPS-induced lung injury in mice) to assess anti-inflammatory effects. This compound and its active metabolite, this compound N-oxide, are evaluated for subtype selectivity (PDE4A/B/C/D) and off-target receptor interactions (e.g., muscarinic, adrenergic receptors) to confirm specificity .

Q. What are the standard efficacy endpoints in this compound clinical trials for COPD, and how are they validated?

Key endpoints include:

  • FEV1 (Forced Expiratory Volume in 1 second): Measured pre- and post-bronchodilator to evaluate lung function improvement (e.g., 39 mL increase over placebo at 52 weeks in severe COPD ).
  • Exacerbation rates: Reduction in moderate/severe exacerbations (29.1% vs. 32.2% with placebo, OR=0.82) .
  • Investigator’s Global Assessment (IGA): Used in dermatology trials (e.g., psoriasis) to assess "clear/almost clear" status with ≥2-grade improvement from baseline . Validation involves multicenter RCTs with standardized protocols and blinded adjudication committees to minimize bias .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?

this compound has 79% oral bioavailability, linear pharmacokinetics (250–1000 mg dose range), and a half-life of 17 hours (this compound) and 30 hours (N-oxide metabolite). Steady-state concentrations are achieved in 3–4 days. Dosing once daily (500 μg) is standard, adjusted for drug interactions (e.g., CYP3A4 inhibitors increase exposure). Population PK models incorporating covariates (e.g., age, hepatic impairment) guide dose optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in long-term safety data, such as increased mortality risk vs. cardiovascular benefits?

Conflicting findings (e.g., 5-year mortality risk increase vs. 35% reduction in MACEs ) require:

  • Post-hoc analysis: Pooled data from large trials (e.g., 12,054 patients in COPD Safety Pool) to adjust for confounders (e.g., smoking status, comorbidities).
  • Sensitivity analysis: Excluding outlier studies (e.g., removal of high-heterogeneity trials in meta-analyses ).
  • Real-world evidence: Observational cohorts to assess causality and generalizability .

Q. What methodologies address heterogeneity in meta-analyses of this compound trials (e.g., psoriasis, COPD)?

  • Leave-one-out analysis: Identifies studies contributing to heterogeneity (e.g., removal of Lebwohl et al. reduced I² from >25% to 0 in psoriasis trials ).
  • Subgroup stratification: By disease severity (e.g., GOLD stages), dose, or comorbidities.
  • Composite endpoints: Combining FEV1, exacerbation rates, and quality-of-life metrics (e.g., St. George’s Respiratory Questionnaire) .

Q. How can translational research models evaluate this compound’s repurposing potential (e.g., ALI, diabetes)?

  • Preclinical models: LPS-induced acute lung injury (ALI) in neutropenic mice to assess anti-inflammatory effects .
  • Mechanistic studies: Glucose homeostasis assays (e.g., postmeal AUC for glucose, insulin) in diabetic patients without COPD .
  • Biomarker validation: Measuring PDE4 activity in serum or sputum to correlate with clinical outcomes .

Q. What statistical approaches optimize trial design for this compound in comorbid populations (e.g., COPD with CVD)?

  • Covariate-adjusted randomization: Balancing subgroups with CVD risk factors (e.g., hypertension, prior MI).
  • Time-to-event analysis: For MACEs (non-fatal stroke, MI) using Cox proportional hazards models .
  • Bayesian adaptive designs: To dynamically allocate patients based on interim safety/efficacy data .

Q. How are drug interaction risks (e.g., CYP450 modulators) methodologically assessed in this compound studies?

  • Phase I crossover studies: Co-administering this compound with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) to measure AUC changes (e.g., rifampicin reduces PDE4 inhibitory activity by 60% ).
  • Pharmacodynamic modeling: Using total PDE4 inhibitory activity (tPDE4i) to quantify interaction effects .
  • In vitro microsomal assays: To identify metabolites and enzyme-specific interactions .

Q. Methodological Tables

Table 1: Key Efficacy Endpoints in this compound Trials

EndpointCOPD (FEV1) Psoriasis (IGA) Diabetes (HbA1c)
Mean Improvement+39 mL52% success rate-0.45% (vs. placebo)
Time to Significance52 weeks8 weeks12 weeks

Table 2: Common Adverse Events (AEs) Across Indications

AECOPD Psoriasis Diabetes
Diarrhea7.2%6.0%6.0%
Headache3.6%3.5%Not reported
Nausea3.6%2.8%3.0%

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044123
Record name Roflumilast
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Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Sparingly soluble
Record name Roflumilast
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Mechanism of Action

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast.
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CAS No.

162401-32-3
Record name Roflumilast
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Record name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
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Synthesis routes and methods

Procedure details

The potassium salt suspension of the anion of 4-amino-3,5-dichloropyridine in DMF (2-2.5 equivalents) is introduced into a reaction vessel. A solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (1 equivalent) in DMF is slowly added to this suspension while stirring vigorously at a temperature of 15 to 40° C., preferably 20 to 30° C. After the reaction is complete, water is slowly added while stirring at 15-25° C., and the pH is adjusted to 2-3 with hydrochloric acid.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast
N'-hydroxy-2,2-diphenylethanimidamide
N'-hydroxy-2,2-diphenylethanimidamide
Roflumilast

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